molecular formula C12H16N2O6S B7814683 (4-Hydroxyphenyl)azanium;sulfate

(4-Hydroxyphenyl)azanium;sulfate

Cat. No.: B7814683
M. Wt: 316.33 g/mol
InChI Key: NSVXDQGLBWXGQK-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)azanium;sulfate is a chemical compound that consists of a 4-hydroxyphenyl group attached to an azanium ion, paired with a sulfate anion. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)azanium;sulfate typically involves the reaction of 4-hydroxyaniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

  • Dissolution of 4-hydroxyaniline in an appropriate solvent.
  • Gradual addition of sulfuric acid to the solution while maintaining a low temperature.
  • Stirring the mixture until the reaction is complete.
  • Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pH, and concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)azanium;sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Hydroxyphenyl)azanium;sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)azanium;sulfate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylpyruvic acid
  • 4-Hydroxyphenylalanine

Uniqueness

(4-Hydroxyphenyl)azanium;sulfate is unique due to its specific combination of a 4-hydroxyphenyl group and an azanium ion paired with a sulfate anion. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-hydroxyphenyl)azanium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7NO.H2O4S/c2*7-5-1-3-6(8)4-2-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXDQGLBWXGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[NH3+])O.C1=CC(=CC=C1[NH3+])O.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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